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molecular formula C14H15NO B8583662 5-Benzyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine

5-Benzyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine

Cat. No. B8583662
M. Wt: 213.27 g/mol
InChI Key: MRHRDZQVWVKPIJ-UHFFFAOYSA-N
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Patent
US05998433

Procedure details

After 3.055 g (8.403 mmol) of 1-benzyl-3-(2-tert-butyldimethylsiloxy-1-hydroxyethyl)-4-piperidinone was dissolved in 100 ml of methanol, 10 ml of concentrated hydrochloric acid was added, followed by stirring at room temperature for 10 minutes. The solvent was distilled off under reduced pressure with heating. The resulting residue was dissolved in water. After this solution was alkalified with aqueous sodium hydroxide, it was extracted with dichloromethane 3 times. The combined organic layer was dried over anhydrous magnesium sulfate; the solvent was distilled off under reduced pressure. The resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=9/1 to 6/1) to yield 5-benzyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine.
Name
1-benzyl-3-(2-tert-butyldimethylsiloxy-1-hydroxyethyl)-4-piperidinone
Quantity
3.055 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH:10]([CH:15](O)[CH2:16][O:17][Si](C(C)(C)C)(C)C)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl>CO>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]2[O:17][CH:16]=[CH:15][C:10]=2[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
1-benzyl-3-(2-tert-butyldimethylsiloxy-1-hydroxyethyl)-4-piperidinone
Quantity
3.055 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)=O)C(CO[Si](C)(C)C(C)(C)C)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
with heating
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=9/1 to 6/1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2=C(CC1)OC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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